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molecular formula C10H19N3O2S B177007 Tert-butyl 4-carbamothioylpiperazine-1-carboxylate CAS No. 196811-66-2

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Cat. No. B177007
M. Wt: 245.34 g/mol
InChI Key: JBKRAGACGOPWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294580B1

Procedure details

The title compound (1.5 g) was prepared from 3.01 g (16.91 mmol) of thiocarbonyldiimidazole and 3.0 g (16.12 mmol) of 1-tert-butoxycarbonyl-piperazine according to the method of Intermediate 53 followed by purification via trituration with diethyl ether: low resolution MS (ES) m/e 246 (MH+).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)([N:3]1C=CN=C1)=[S:2].[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14]>>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][N:23]([C:1](=[S:2])[NH2:3])[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification via trituration with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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